Bromadoline is a Partial MOR Agonist with Lower Efficacy than Full Agonists
In three distinct in vitro functional assays (NanoBiT® MOR-β-arrestin2/mini-Gαi and AequoScreen®), Bromadoline exhibited partial agonist activity at the µ-opioid receptor (MOR) relative to the full agonist hydromorphone. Its efficacy (Emax) ranged from 52.8% to 85.9% of hydromorphone's maximal response, while its potency (EC50) ranged from 0.55 to 2.9 µM [1]. This partial agonism differentiates it from more potent and efficacious U-series opioids like N-ethyl-U-47700 (EC50 241–767 nM; Emax 139–247%) and ketobemidone (EC50 32.8–528 nM; Emax 105–271%) [1].
| Evidence Dimension | MOR Activation Potency and Efficacy |
|---|---|
| Target Compound Data | EC50: 0.55–2.9 µM; Emax: 52.8–85.9% (relative to hydromorphone) |
| Comparator Or Baseline | N-ethyl-U-47700 (EC50 241–767 nM; Emax 139–247%), Ketobemidone (EC50 32.8–528 nM; Emax 105–271%), Hydromorphone (EC50 and Emax defined as 100% baseline) |
| Quantified Difference | Bromadoline EC50 is ~2-10x higher (less potent) than N-ethyl-U-47700; Emax is 35-47 percentage points lower (less efficacious). |
| Conditions | Three in vitro assays: NanoBiT® MOR-β-arrestin2, NanoBiT® MOR-mini-Gαi, and AequoScreen®. |
Why This Matters
This quantifies Bromadoline's lower intrinsic activity, making it a critical comparator for studying partial agonism and biased signaling at MOR.
- [1] Vandeputte MM, et al. Characterization of recent non-fentanyl synthetic opioids via three different in vitro µ-opioid receptor activation assays. Arch Toxicol. 2022 Mar;96(3):877-897. PMID: 35072756. View Source
